3-Bromobenzene-1,2,4-triol

Antioxidant Bromophenol DPPH Assay

This 3-Bromobenzene-1,2,4-triol (CAS 99910-88-0) is a strategically differentiated brominated catechol building block, featuring a unique 1,2,4-trihydroxy-3-bromo substitution pattern that enables precise regioselective cross-coupling (e.g., Suzuki-Miyaura) and superior DPPH radical scavenging activity. Ideal for medicinal chemistry SAR studies, kinase inhibitor synthesis, and flame-retardant material R&D. Why settle for generic isomers when the exact position matters? Choose this high-purity (≥97%) intermediate to ensure reproducible reactivity, valid biological data, and efficient synthesis pathways.

Molecular Formula C6H5BrO3
Molecular Weight 205.01 g/mol
CAS No. 99910-88-0
Cat. No. B13947997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromobenzene-1,2,4-triol
CAS99910-88-0
Molecular FormulaC6H5BrO3
Molecular Weight205.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)O)Br)O
InChIInChI=1S/C6H5BrO3/c7-5-3(8)1-2-4(9)6(5)10/h1-2,8-10H
InChIKeyLOODGNRNUNRBRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromobenzene-1,2,4-triol (CAS 99910-88-0): A Halogenated Polyphenol for Niche Research and Synthesis


3-Bromobenzene-1,2,4-triol (CAS 99910-88-0) is a brominated phenolic compound with the molecular formula C6H5BrO3 [1]. It belongs to the class of benzenetriols, characterized by a benzene ring substituted with three hydroxyl groups and a single bromine atom at specific positions . This compound's unique substitution pattern (1,2,4-trihydroxy-3-bromo) differentiates it from other bromophenol isomers, making it a valuable intermediate in organic synthesis and a subject of interest in antioxidant research .

Why Generic Bromophenol Substitution Fails for 3-Bromobenzene-1,2,4-triol


Substituting 3-bromobenzene-1,2,4-triol with a generic bromophenol or a different isomer is not straightforward due to the critical influence of hydroxyl and bromine positional arrangements on chemical reactivity and biological activity. The specific 1,2,4-triol motif adjacent to a bromine atom creates a unique electronic environment that governs its antioxidant potential and its role as a synthetic building block [1]. Even minor positional changes, as seen in 2-bromobenzene-1,3,5-triol or 5-bromobenzene-1,2,3-triol, can drastically alter hydrogen-bonding networks, redox potentials, and enzyme binding affinities, thereby invalidating any assumption of functional equivalence . The following quantitative evidence demonstrates exactly where and how this specific compound diverges from its closest analogs.

Quantitative Evidence Guide: 3-Bromobenzene-1,2,4-triol Differentiation Data


DPPH Radical Scavenging Activity: 3-Bromo-1,2,4-triol vs. 2-Bromo-1,3,5-triol

In a comparative study of bromophenol isomers, 3-bromobenzene-1,2,4-triol demonstrated significantly higher DPPH radical scavenging activity than the 2-bromobenzene-1,3,5-triol isomer at equivalent concentrations [1]. This difference is attributed to the ortho-dihydroxyl (catechol) moiety present in the 1,2,4-triol, which is known to enhance radical stabilization via intramolecular hydrogen bonding and electron delocalization [2].

Antioxidant Bromophenol DPPH Assay

LogP Comparison: Lipophilicity of 3-Bromobenzene-1,2,4-triol vs. Non-Brominated Analog

The computed partition coefficient (XLogP3-AA) for 3-bromobenzene-1,2,4-triol is 1.5 [1]. This represents a substantial increase in lipophilicity compared to the non-brominated parent compound, benzene-1,2,4-triol, which has a computed XLogP3 of 0.5 [2]. This ~1.0 unit increase in logP suggests significantly enhanced membrane permeability and altered pharmacokinetic properties.

Lipophilicity ADME Drug Design

Synthetic Utility: 3-Bromo-1,2,4-triol as a Unique Building Block vs. Other Bromophenols

The ortho-disposition of hydroxyl groups in 3-bromobenzene-1,2,4-triol allows for selective protection and deprotection strategies not feasible with meta- or para- substituted bromophenols. This enables regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) at the bromine site while preserving the catechol functionality for subsequent derivatization [1]. In contrast, 2-bromobenzene-1,3,5-triol lacks a vicinal diol, limiting its utility in synthesizing catechol-containing libraries [2].

Organic Synthesis Cross-Coupling Building Block

Optimal Application Scenarios for 3-Bromobenzene-1,2,4-triol in R&D


Antioxidant Screening and Lead Optimization in Drug Discovery

Based on its superior DPPH radical scavenging activity compared to other bromophenol isomers [1], 3-bromobenzene-1,2,4-triol is an ideal starting point for structure-activity relationship (SAR) studies aimed at developing novel antioxidants. Medicinal chemists can use this compound to explore the therapeutic potential of brominated catechols in treating oxidative stress-related conditions, such as neurodegenerative diseases or inflammation.

Synthesis of Catechol-Containing Biaryl Libraries via Cross-Coupling

The compound's unique ortho-dihydroxyl and bromine substitution pattern makes it a highly valuable building block for Suzuki-Miyaura and other cross-coupling reactions [2]. It allows for the efficient and regioselective introduction of a catechol moiety into more complex molecular architectures. This is particularly relevant for the synthesis of flavonoid analogs, kinase inhibitors, and other biologically active molecules where the catechol group is a key pharmacophore.

Development of Brominated Flame Retardants or Polymer Additives

The presence of both bromine and multiple hydroxyl groups suggests potential utility as a reactive intermediate for flame-retardant materials [3]. While specific comparative data are limited, its moderate lipophilicity (LogP 1.5) [4] and thermal stability (boiling point ~302°C) indicate it could be a suitable building block for synthesizing novel brominated polymers or additives, where it may offer a different degradation or migration profile compared to simpler bromophenols.

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